molecular formula C13H17F3N2O B13595662 1-(2,6-Dimethoxybenzyl)piperazine

1-(2,6-Dimethoxybenzyl)piperazine

Cat. No.: B13595662
M. Wt: 274.28 g/mol
InChI Key: GNPQVYJMZIKLDO-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 2,6-dimethoxybenzyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethoxybenzyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 2,6-dimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethoxybenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,6-Dimethoxybenzyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Uniqueness: 1-(2,6-Dimethoxybenzyl)piperazine is unique due to the presence of two methoxy groups at the 2 and 6 positions of the benzyl ring. This substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other piperazine derivatives .

Properties

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

1-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C13H17F3N2O/c1-19-12-3-2-11(13(14,15)16)8-10(12)9-18-6-4-17-5-7-18/h2-3,8,17H,4-7,9H2,1H3

InChI Key

GNPQVYJMZIKLDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CN2CCNCC2

Origin of Product

United States

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